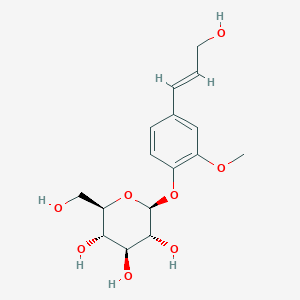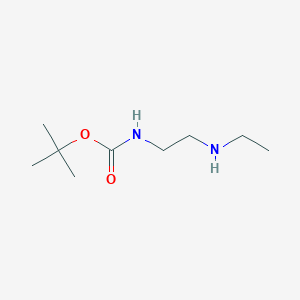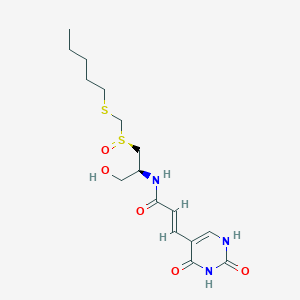![molecular formula C64H102N3O14PS2 B054467 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]benzenesulfonate CAS No. 115044-45-6](/img/structure/B54467.png)
2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine is a fluorescent dye derivative of rhodamine B. It is commonly used in scientific research for its red-fluorescent properties, making it an excellent tool for imaging and tracking biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine typically involves the conjugation of lissamine rhodamine B sulfonyl chloride with 1,2-dipalmitoylphosphatidylethanolamine. The reaction is carried out in an organic solvent such as chloroform or methanol, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then dried and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine primarily undergoes substitution reactions due to the presence of reactive sulfonyl chloride groups. It can also participate in esterification and amidation reactions .
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine and solvents such as chloroform and methanol. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction .
Major Products Formed
The major products formed from these reactions are various derivatives of the original compound, often with modified fluorescent properties or enhanced stability .
Applications De Recherche Scientifique
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine is widely used in scientific research for its fluorescent properties. It is used in:
Mécanisme D'action
The compound exerts its effects through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property is utilized in various imaging and diagnostic techniques. The molecular targets and pathways involved include cellular membranes and other biological structures that can be labeled with the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lissamine rhodamine B: A red-fluorescent dye used in similar applications.
Sulforhodamine B: Another rhodamine derivative with similar fluorescent properties.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl): A similar compound with different fatty acid chains.
Uniqueness
N-(Lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine is unique due to its specific combination of lissamine rhodamine B and 1,2-dipalmitoylphosphatidylethanolamine, which provides it with distinct fluorescent properties and stability. This makes it particularly useful in applications requiring long-term imaging and tracking .
Propriétés
Numéro CAS |
115044-45-6 |
|---|---|
Formule moléculaire |
C64H102N3O14PS2 |
Poids moléculaire |
1232.6 g/mol |
Nom IUPAC |
2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]benzenesulfonate |
InChI |
InChI=1S/C64H102N3O14PS2/c1-7-13-15-17-19-21-23-25-27-29-31-33-35-37-62(68)77-50-54(80-63(69)38-36-34-32-30-28-26-24-22-20-18-16-14-8-2)51-79-82(70,71)78-46-45-65-83(72,73)55-41-44-58(61(49-55)84(74,75)76)64-56-42-39-52(66(9-3)10-4)47-59(56)81-60-48-53(40-43-57(60)64)67(11-5)12-6/h39-44,47-49,54,65H,7-38,45-46,50-51H2,1-6H3,(H-,70,71,74,75,76) |
Clé InChI |
NHMNXIHGKOHXQR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC |
Synonymes |
N-(lissamine-rhodamine B sulfonyl)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine N-(lissamine-rhodamine B sulfonyl)-1,2-dipalmitoylphosphatidylethanolamine NLRBS-DPPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B54385.png)
![6H-Pyrrolo[2,3-f]benzothiazol-6-one,2-amino-5,7-dihydro-7-methyl-(9CI)](/img/structure/B54387.png)









![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)

